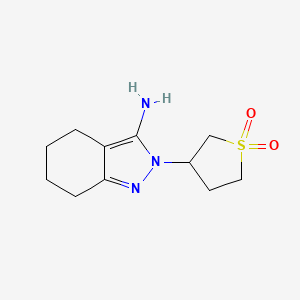

3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide

Description

3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound featuring a tetrahydrothiophene 1,1-dioxide (sulfolane) core fused with a 3-amino-substituted tetrahydroindazole moiety. This structure combines the sulfolane group—a polar, aprotic solvent known for its high thermal stability and solubility properties—with a bicyclic indazole system, which is often associated with biological activity . The compound was previously available as a primary amine product but has since been discontinued by suppliers like CymitQuimica .

Properties

Molecular Formula |

C11H17N3O2S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazol-3-amine |

InChI |

InChI=1S/C11H17N3O2S/c12-11-9-3-1-2-4-10(9)13-14(11)8-5-6-17(15,16)7-8/h8H,1-7,12H2 |

InChI Key |

KBFLNPWQFJBKNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)N)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the formation of the indazole ring followed by the introduction of the tetrahydrothiophene moiety. Common synthetic routes include:

Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.

Reductive Cyclization Reactions: These reactions involve the reduction of azides or nitro compounds to form the indazole ring.

Non-Catalytic Pathways: These methods include the condensation of o-fluorobenzaldehydes with hydrazine or the activation of oxime groups in the presence of methanesulfonyl chloride and triethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Basic Information

- Molecular Formula: C11H14N4O2S

- Molecular Weight: 255.34 g/mol

- IUPAC Name: 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide

- CAS Number: 1351653-98-9

Structural Characteristics

The compound features a tetrahydrothiophene ring fused with an indazole moiety, contributing to its unique chemical behavior and biological activity. The presence of amino and sulfonyl groups enhances its reactivity and potential for interaction with biological targets.

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of tetrahydroindazole compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide have been investigated for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that indazole derivatives can effectively target cancer cell lines by modulating signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects:

The compound has also shown promise in neuroprotection. Research suggests that tetrahydroindazole derivatives can mitigate neuroinflammation and oxidative stress in models of neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter systems and reduce the production of reactive oxygen species .

Pharmacology

Targeting Receptors:

The unique structure of this compound allows it to interact with various biological receptors. Preliminary studies have indicated that it may act as a ligand for certain G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes . This interaction could lead to the development of new therapeutic agents targeting conditions such as anxiety and depression.

Synthetic Chemistry

Synthesis Pathways:

The synthesis of 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide has been optimized using various synthetic routes that involve cyclization reactions and functional group modifications. These synthetic strategies are essential for producing analogs with enhanced biological activity or altered pharmacokinetic profiles .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of an indazole derivative similar to 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide against breast cancer cell lines. The results showed a dose-dependent inhibition of cell viability and induced apoptosis via the mitochondrial pathway. The study concluded that further development of this class of compounds could lead to novel anticancer therapies .

Case Study 2: Neuroprotective Mechanisms

In a model of Alzheimer's disease, researchers assessed the neuroprotective effects of tetrahydroindazole derivatives. The compound was found to significantly reduce amyloid-beta-induced cytotoxicity in neuronal cultures. Mechanistic studies revealed that it inhibited the activation of microglia and reduced pro-inflammatory cytokine levels .

Mechanism of Action

The mechanism of action of 3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The sulfolane (tetrahydrothiophene 1,1-dioxide) core is a common structural motif in several derivatives, differing primarily in substituents and appended functional groups:

Physical and Chemical Properties

- Thermal Stability : Sulfolane derivatives exhibit high thermal stability, with heat capacity data (303.1–555.1 K) supporting their use in high-temperature processes .

- Solubility : Sulfolane is a benchmark solvent for separating aromatic/aliphatic mixtures . Derivatives with polar substituents (e.g., amines, triazoles) may enhance selectivity in specific separations or catalytic systems.

Environmental Impact

- Persistence: Sulfolane is a known environmental contaminant in groundwater due to its high solubility and resistance to degradation . Derivatives with hydrophilic substituents (e.g., aminomethyl groups) may exhibit similar persistence, necessitating careful disposal.

Biological Activity

3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide is a compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines an indazole moiety with a tetrahydrothiophene ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₈N₃O₂S

- Molecular Weight : 255.34 g/mol

- CAS Number : 1351653-98-9

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : Compounds similar in structure have shown significant inhibitory effects on cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds or derivatives. While specific data on 3-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide is limited, insights can be drawn from related research.

Antitumor Activity

A study on pyrazole derivatives indicated that similar compounds exhibited potent antitumor effects against various cancer cell lines through the inhibition of critical kinases involved in tumor growth and survival pathways .

Anti-inflammatory Activity

Research on indazole derivatives has demonstrated their ability to reduce inflammation markers in vitro. For instance, compounds targeting COX enzymes have shown promise in alleviating symptoms of inflammatory diseases .

Case Studies and Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.